3-Fluoro-2-isopropylisonicotinic acid
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Overview
Description
3-Fluoro-2-isopropylisonicotinic acid: is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of a fluorine atom at the third position and an isopropyl group at the second position on the isonicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-isopropylisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives. One common method is the direct fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps like nitration, reduction, fluorination, and alkylation, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-isopropylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-2-isopropylisonicotinic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique electronic properties due to the fluorine atom make it a valuable intermediate in various chemical reactions .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as enzyme inhibitors, receptor modulators, and imaging agents. The presence of fluorine can enhance the bioavailability and metabolic stability of drug candidates .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-isopropylisonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound towards its target, thereby modulating its biological activity. The isopropyl group can also affect the compound’s lipophilicity and membrane permeability, further influencing its pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Fluoroisonicotinic acid
- 4-Fluoroisonicotinic acid
- 2-Isopropylisonicotinic acid
Comparison: 3-Fluoro-2-isopropylisonicotinic acid is unique due to the simultaneous presence of both a fluorine atom and an isopropyl group on the isonicotinic acid ring. This combination imparts distinct electronic and steric properties, making it different from other fluorinated or isopropyl-substituted isonicotinic acids. The presence of fluorine enhances the compound’s metabolic stability and electronic characteristics, while the isopropyl group influences its lipophilicity and steric interactions .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-fluoro-2-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(2)8-7(10)6(9(12)13)3-4-11-8/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RXKRVXTYEUFQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
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